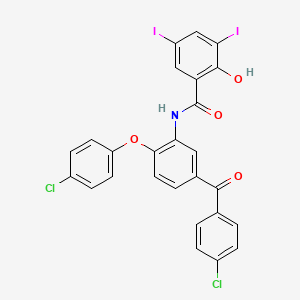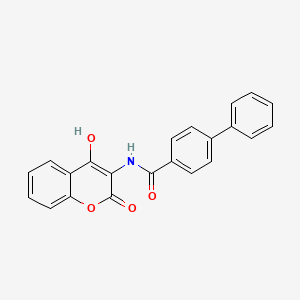![molecular formula C56H103N17O16 B15140598 [Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
[Ala9,10, Lys11,12] Glycogen Synthase (1-12)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a synthetic peptide that serves as a selective substrate for phosphorylation by protein kinase C (PKC) . This compound is used to measure the activity of protein kinase C, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. High-performance liquid chromatography (HPLC) is used for purification, ensuring the final product’s high purity .
化学反応の分析
Types of Reactions
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by protein kinase C . This reaction is crucial for studying the activity of protein kinase C in various biological contexts.
Common Reagents and Conditions
The phosphorylation reaction typically requires adenosine triphosphate (ATP) as the phosphate donor and protein kinase C as the enzyme. The reaction conditions include an appropriate buffer system to maintain the enzyme’s activity and stability .
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of [Ala9,10, Lys11,12] Glycogen Synthase (1-12), which can be analyzed to determine the activity of protein kinase C .
科学的研究の応用
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) has several scientific research applications:
Chemistry: Used as a model substrate to study phosphorylation reactions and enzyme kinetics.
Biology: Helps in understanding the role of protein kinase C in cellular signaling pathways.
Medicine: Assists in the development of therapeutic agents targeting protein kinase C-related pathways.
Industry: Utilized in the production of diagnostic kits for measuring protein kinase C activity.
作用機序
The mechanism of action of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) involves its phosphorylation by protein kinase C. The peptide binds to the active site of the enzyme, where ATP transfers a phosphate group to specific serine or threonine residues on the peptide. This phosphorylation event can be measured to assess the enzyme’s activity .
類似化合物との比較
Similar Compounds
[Ala113] Myelin Basic Protein (104-118): Another substrate for protein kinase C, used in similar assays.
Bisindolylmaleimide II: A protein kinase C inhibitor used in research to study the enzyme’s inhibition.
Uniqueness
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is unique due to its specific sequence, which makes it a selective substrate for protein kinase C. This selectivity allows for precise measurement of the enzyme’s activity, making it a valuable tool in biochemical research .
特性
分子式 |
C56H103N17O16 |
|---|---|
分子量 |
1270.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62)/t31-,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChIキー |
AATOURFPKKEISN-NHKXYLNPSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


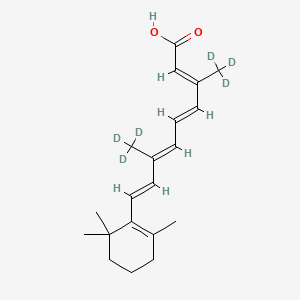
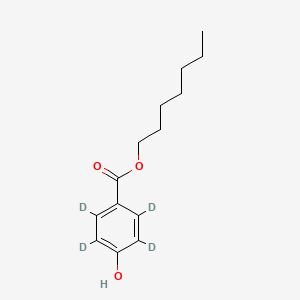
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
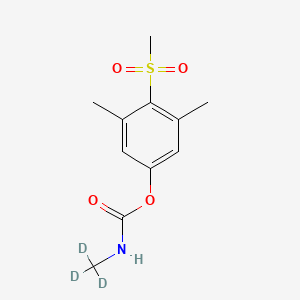
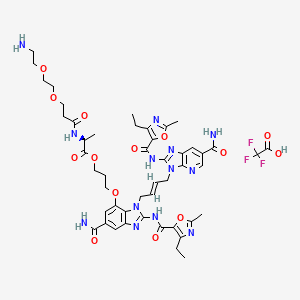
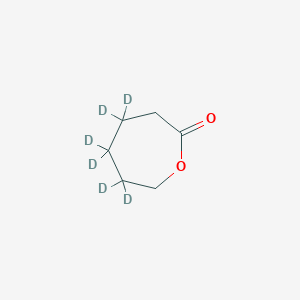
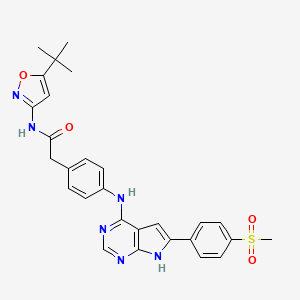
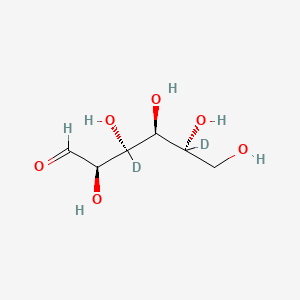
![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)



